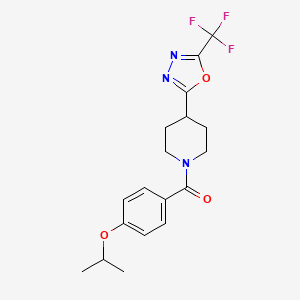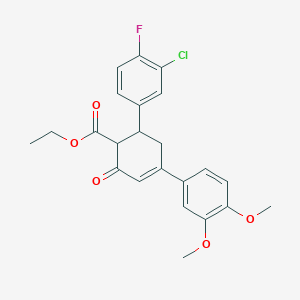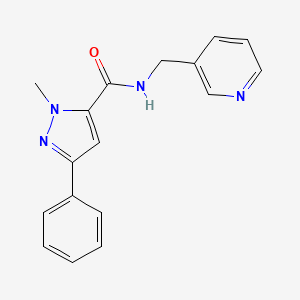
(4-Isopropoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with several functional groups. It contains an isopropoxyphenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isopropoxyphenyl and trifluoromethyl groups are likely to influence the compound’s polarity and reactivity. The oxadiazole ring and piperidine ring could potentially participate in ring-opening reactions or act as a scaffold for further functionalization .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the Suzuki-Miyaura coupling mentioned earlier is a common reaction for compounds containing phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isopropoxy and trifluoromethyl groups could affect the compound’s solubility, while the oxadiazole and piperidine rings could influence its stability and reactivity .Aplicaciones Científicas De Investigación
Crystal Packing and Non-covalent Interactions
Research highlights the significance of non-covalent interactions in the supramolecular architectures of compounds containing the 1,2,4-oxadiazol moiety. The crystal packing of a series of derivatives has been examined, demonstrating the role of lone pair (lp)-π interactions and halogen bonds in stabilizing molecular conformations. This detailed structural analysis provides insights into the design of new compounds with optimized physical and chemical properties for potential applications in material science and pharmaceuticals (Sharma et al., 2019).
Stereospecific Synthesis
The stereospecific synthesis of compounds, including those with an isoxazole-containing S1P1 receptor agonist, showcases the importance of regioselective and stereospecific reactions. This approach is crucial for the development of pharmaceuticals with targeted biological activities, where the precise configuration of molecules can significantly impact their efficacy and safety profile (Hou et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for antimicrobial activities represent an essential application in medicinal chemistry. By modifying the chemical structure, researchers aim to discover new therapeutic agents capable of combating resistant bacterial and fungal strains. This area of research addresses the urgent need for novel antimicrobials in light of increasing drug resistance (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-11(2)26-14-5-3-13(4-6-14)16(25)24-9-7-12(8-10-24)15-22-23-17(27-15)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYPKWFVVXYFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)


![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)



![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
